![molecular formula C7H4N2OSSe B14373910 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-67-0](/img/structure/B14373910.png)
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure
Preparation Methods
The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-phenyl-C-aryl imines with thionicotinic acid, mediated by T3P (propylphosphonic anhydride) at room temperature . This method is operationally simple and does not require specialized equipment or anhydrous solvents.
Chemical Reactions Analysis
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or selenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur and selenium atoms in the compound can form strong bonds with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic sites on proteins, affecting their function and stability.
Comparison with Similar Compounds
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one can be compared with other similar compounds such as:
Properties
CAS No. |
89914-67-0 |
|---|---|
Molecular Formula |
C7H4N2OSSe |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-sulfanylidenepyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C7H4N2OSSe/c10-5-4-2-1-3-8-6(4)12-7(11)9-5/h1-3H,(H,9,10,11) |
InChI Key |
CMJZCICVVZYWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)[Se]C(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


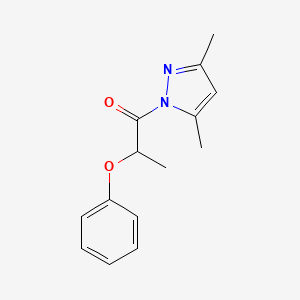


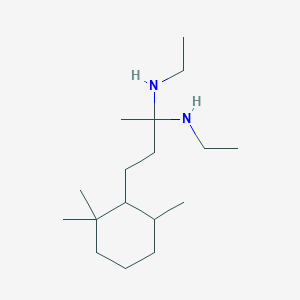
![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

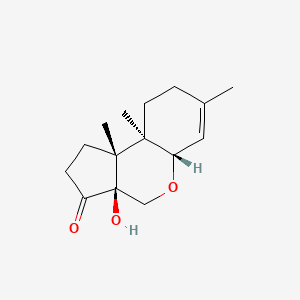
![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)
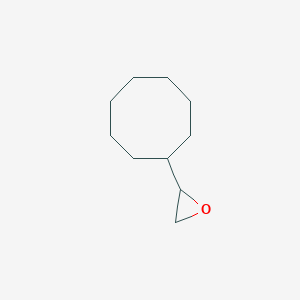

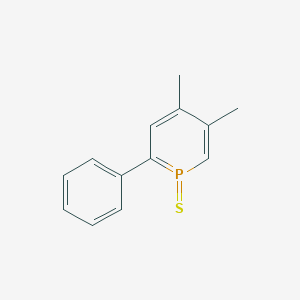
methanone](/img/structure/B14373885.png)

